molecular formula C5H5ClO3 B8790164 5-OXOOXOLANE-2-CARBONYL CHLORIDE CAS No. 82977-45-5

5-OXOOXOLANE-2-CARBONYL CHLORIDE

Cat. No.: B8790164
CAS No.: 82977-45-5
M. Wt: 148.54 g/mol
InChI Key: NNDIFJWAEOADAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXOOXOLANE-2-CARBONYL CHLORIDE typically involves the reaction of tetrahydrofuran with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Tetrahydrofuran+Phosgene5-Oxotetrahydro-2-furancarbonyl chloride\text{Tetrahydrofuran} + \text{Phosgene} \rightarrow \text{this compound} Tetrahydrofuran+Phosgene→5-Oxotetrahydro-2-furancarbonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5-OXOOXOLANE-2-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-oxotetrahydrofuran-2-carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

Scientific Research Applications

5-OXOOXOLANE-2-CARBONYL CHLORIDE has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-OXOOXOLANE-2-CARBONYL CHLORIDE involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxotetrahydrofuran-2-carboxylic acid
  • 5-Oxooxolane-2-carbonyl chloride
  • 2-Furancarbonyl chloride, tetrahydro-5-oxo-

Uniqueness

This compound is unique due to its specific reactivity and the ability to form a wide range of substituted derivatives. Its electrophilic chlorine atom makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

CAS No.

82977-45-5

Molecular Formula

C5H5ClO3

Molecular Weight

148.54 g/mol

IUPAC Name

5-oxooxolane-2-carbonyl chloride

InChI

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2

InChI Key

NNDIFJWAEOADAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.9 g of 5-oxotetrahydrofuran-2-carboxylic acid and 5.5 ml of thionyl chloride was subjected to reflux for 2 hours. Thionyl chloride was then distilled off under reduced pressure to leave 5-oxotetrahydrofuran-2-carbonyl chloride. This product was mixed with 5.0 g of 2-aminobenzophenone, 200 ml of ethyl acetate and 200 ml of a saturated aqueous solution of sodium hydrogencarbonate, which was stirred for one hour at room temperature. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluent, hexane:ethyl acetate=2:1) to give 2-(5-oxotetrahydrofuran-2-carbonyl)aminobenzophenone (6.5 g) as needles, m.p. 100° C.-102° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

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